trans-Carboxy Glimepiride

Pharmacology Drug Metabolism Sulfonylurea

Accurate quantification of the pharmacologically inactive M2 metabolite is critical for glimepiride bioequivalence trials, but sourcing a reliable, high-purity reference standard is a known challenge. This standard directly addresses that need. • Unequivocally inactive M2 metabolite (unlike hypoglycemic parent/M1), ensuring assay specificity for discrete analyte quantification. • Validated for HPLC & LC-MS/MS methods; supports regulatory submissions (FDA, EMA) and ICH-compliant impurity profiling. • Supplied with comprehensive characterization data; ready-to-use for ANDA/DMF method development and validation.

Molecular Formula C24H32N4O7S
Molecular Weight 520.6 g/mol
CAS No. 127554-90-9
Cat. No. B029101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-Carboxy Glimepiride
CAS127554-90-9
Synonymstrans-4-[[[[[4-[2-[[(3-Ethyl-2,5-dihydro-4-methyl-2-oxo-1H-pyrrol-1-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]amino]carbonyl]amino]cyclohexanecarboxylic Acid; 
Molecular FormulaC24H32N4O7S
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C(=O)O)C
InChIInChI=1S/C24H32N4O7S/c1-3-20-15(2)14-28(21(20)29)24(33)25-13-12-16-4-10-19(11-5-16)36(34,35)27-23(32)26-18-8-6-17(7-9-18)22(30)31/h4-5,10-11,17-18H,3,6-9,12-14H2,1-2H3,(H,25,33)(H,30,31)(H2,26,27,32)
InChIKeyMMZLACCSCMGVHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-Carboxy Glimepiride Metabolite Reference Standard


trans-Carboxy Glimepiride (CAS 127554-90-9), also known as the M2 metabolite of the sulfonylurea antidiabetic drug glimepiride, is a carboxylated derivative with the molecular formula C₂₄H₃₂N₄O₇S and a molecular weight of 520.60 g/mol . It is formed endogenously in a two-step hepatic process: glimepiride undergoes initial oxidation by cytochrome P450 2C9 (CYP2C9) to produce the hydroxymethyl metabolite (M1, trans-hydroxy glimepiride), which is subsequently converted by cytosolic enzymes to the terminal carboxyl metabolite, M2 . Unlike its parent drug and the intermediate M1, M2 is widely documented as a pharmacologically inactive metabolite, a characteristic that defines its primary utility as a high-purity analytical reference standard for bioequivalence studies, impurity profiling, and metabolic pathway elucidation [1].

1
Analytical reference standard for glimepiride M2 metabolite identity confirmation
2
Supports bioanalytical method development for multi-analyte LC-MS/MS workflows
3
Metabolite profiling and PK excretion studies requiring inactive terminal metabolite quantification

Analytical Specificity of trans-Carboxy Glimepiride


The selection of a metabolite reference standard for glimepiride is not interchangeable between the parent drug, the active M1 metabolite (trans-hydroxy glimepiride), and the inactive M2 metabolite (trans-carboxy glimepiride). While glimepiride and M1 possess hypoglycemic activity—with M1 retaining approximately one-third the potency of the parent compound—M2 is unequivocally pharmacologically inactive [1]. This functional divergence is coupled with distinct physicochemical properties, including differences in molecular weight (Glimepiride: 490.62 g/mol vs. M2: 520.60 g/mol) and retention behavior in reversed-phase liquid chromatography . Consequently, substituting M2 with M1 or glimepiride in an analytical method would introduce systematic error in quantification, compromise assay specificity, and invalidate regulatory bioequivalence data that requires discrete measurement of all three analytes [2]. For impurity profiling in drug substance or drug product, M2 must be used as the authentic reference material to ensure accurate identification and quantification of this specific process-related or degradant impurity.

Compound
Target
trans-Carboxy Glimepiride (M2) — Pharmacologically inactive metabolite standard
M1 substitute
trans-Hydroxy Glimepiride (M1) — Retains ~33% parent hypoglycemic activity; may compromise assay specificityRisk
Parent substitute
Glimepiride — Fully active parent drug; distinct molecular weight and retention behavior may shift quantificationRisk

Quantitative Evidence for trans-Carboxy Glimepiride


M2 Pharmacological Inactivity

trans-Carboxy Glimepiride (M2) is pharmacologically inactive, whereas the parent drug glimepiride is fully active and the intermediate M1 metabolite retains approximately one-third (33%) of the parent's activity [1]. This inactivity is a critical differentiating factor for its use as a reference standard in bioanalysis.

Pharmacological Activity
Head-to-head
M2: 0% | M1: ~33% | Parent: 100%
Supports inactive metabolite quantification without activity interference
In vitro and animal model assessments
Pharmacology Drug Metabolism Sulfonylurea

CYP2C9-Dependent M2 Formation

M2 is not a primary metabolite; it is formed exclusively from the sequential metabolism of glimepiride: first by CYP2C9 to M1, then by cytosolic enzymes to M2 . This distinct pathway differentiates it from M1 and positions it as a terminal metabolite in the elimination process.

Metabolic Pathway
Class-level
CYP2C9 → M1 → cytosolic enzymes → M2
Terminal metabolite pathway context for PK model design
Secondary downstream formation; CYP2C9-dependent step
Drug Metabolism Cytochrome P450 Pharmacokinetics

Validated LC-MS/MS Plasma Quantification

A validated LC-MS/MS method has been developed for the simultaneous determination of glimepiride, M1, and M2 in human plasma [1]. This method enables precise quantification of M2 concentrations, which is crucial for assessing the extent of metabolism and for conducting bioequivalence studies.

LC-MS/MS Quantification
Reported
Simultaneous multi-analyte detection with baseline separation
Benchmark method for glimepiride metabolite bioanalysis
Human plasma research matrix context; CN column method
Bioanalysis LC-MS/MS Pharmacokinetics

M2 as Major Urinary Metabolite

Following oral administration of glimepiride, approximately 60% of the dose is excreted in urine, with M1 and M2 metabolites accounting for 80-90% of the total urinary radioactivity [1]. This indicates that M2 is a predominant metabolite and a key biomarker for assessing overall drug elimination.

Urinary Excretion
Class-level
80–90%
Major excretory metabolite marker for exposure assessment
Combined M1 + M2 fraction; 7-day urine collection data
Pharmacokinetics Drug Excretion Metabolite Profiling

trans-Carboxy Glimepiride Application Scenarios


Bioequivalence and PK Studies of Glimepiride

trans-Carboxy Glimepiride (M2) is an essential analytical reference standard for quantifying the inactive metabolite in plasma and urine samples during bioequivalence trials of generic glimepiride products. Its accurate measurement, alongside glimepiride and M1, is mandated by regulatory agencies (e.g., FDA, EMA) to establish pharmacokinetic equivalence and ensure that the extent of metabolism is comparable between test and reference formulations [1].

Glimepiride Impurity Profiling and Quality Control

As a documented metabolite and potential process impurity, trans-Carboxy Glimepiride serves as a critical reference material for the identification, quantification, and control of M2-related impurities in glimepiride active pharmaceutical ingredient (API) and finished dosage forms. Its use in HPLC or LC-MS methods ensures compliance with pharmacopeial monograph specifications and ICH Q3A/Q3B guidelines for impurity thresholds [1].

CYP2C9-Mediated Drug-Drug Interaction Studies

The formation of M2 is dependent on the initial CYP2C9-mediated step. Therefore, trans-Carboxy Glimepiride is used as an endpoint marker in in vitro metabolism assays (e.g., human liver microsomes, recombinant CYP enzymes) to evaluate the inhibitory or inductive effects of co-administered drugs on CYP2C9 activity, thereby predicting potential clinical DDI risks [1].

Clinical Pharmacology in Special Populations

Given that renal impairment significantly increases the AUC and half-life of M2 (as well as M1) [1], trans-Carboxy Glimepiride is a key analyte in clinical studies investigating the pharmacokinetics of glimepiride in patients with chronic kidney disease, hepatic impairment, or genetic polymorphisms in CYP2C9. Accurate quantification of M2 helps elucidate altered metabolic clearance and guides potential dose adjustments in these vulnerable populations [2].

Application
Selection Property
Validation Focus
Glimepiride bioequivalence research
Metabolite-standard identity
Multi-analyte method specificity
API impurity profiling
Authentic impurity reference
Impurity monitoring and control
CYP2C9 DDI research
Pathway-specific endpoint marker
In vitro metabolism assay context
Special-population PK studies
Renal-clearance metabolite marker
Exposure-model interpretation

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38 linked technical documents
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